![molecular formula C6H3BrClN3 B1380861 2-Bromo-5-chloropyrazolo[1,5-a]pyrimidine CAS No. 1780378-34-8](/img/structure/B1380861.png)
2-Bromo-5-chloropyrazolo[1,5-a]pyrimidine
Overview
Description
2-Bromo-5-chloropyrazolo[1,5-a]pyrimidine is a heterocyclic compound with the molecular formula C6H3BrClN3. It is a member of the pyrazolo[1,5-a]pyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-chloropyrazolo[1,5-a]pyrimidine typically involves the bromination and chlorination of pyrazolo[1,5-a]pyrimidine. One common method includes the reaction of pyrazolo[1,5-a]pyrimidine with bromine and chlorine under controlled conditions. The reaction is usually carried out in an inert atmosphere at low temperatures to prevent unwanted side reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction parameters, leading to efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-chloropyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidine derivatives, which can have different biological and chemical properties .
Scientific Research Applications
Anticancer Activity
Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit notable anticancer properties. Specifically, 2-bromo-5-chloropyrazolo[1,5-a]pyrimidine has been studied for its ability to inhibit cancer cell proliferation. Its mechanism involves the selective inhibition of certain protein kinases that are critical for cancer cell survival and growth. For instance, studies have shown that compounds within this class can target pathways involved in tumorigenesis, leading to apoptosis in cancer cells .
Enzyme Inhibition
The compound is also recognized for its role as an enzyme inhibitor. It has been reported to inhibit various enzymes involved in metabolic processes and disease pathways. For example, it shows promise in inhibiting cyclin-dependent kinases (CDKs), which are pivotal in cell cycle regulation. This inhibition can lead to the arrest of cancer cell cycles and is thus a potential therapeutic strategy for cancer treatment .
Neurodegenerative Diseases
Recent patents have highlighted the potential of pyrazolo[1,5-a]pyrimidines in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compounds may exert protective effects on neuronal cells by modulating neuroinflammatory responses and preventing oxidative stress .
Synthesis and Functionalization
The synthesis of this compound typically involves cyclocondensation reactions between 3-aminopyrazoles and various electrophiles. This method allows for the introduction of different substituents at various positions on the pyrazolo-pyrimidine scaffold, enhancing its biological activity and structural diversity .
Table 1: Synthesis Conditions for this compound
Synthesis Method | Reaction Conditions | Yield |
---|---|---|
Cyclocondensation | DMSO, 180°C, 2h | 74% |
Aryl Halide Coupling | Pd catalyst, CO atmosphere | 52% |
Photophysical Properties
The unique structural features of pyrazolo[1,5-a]pyrimidines make them suitable for applications in materials science, particularly as photophysical materials. These compounds exhibit excellent light absorption and fluorescence properties, making them candidates for use in organic light-emitting diodes (OLEDs) and solar cells .
Crystallization Studies
The ability of these compounds to form well-defined crystals with specific conformations opens avenues for research into supramolecular chemistry. Their crystallization behavior can lead to the development of new materials with tailored properties for electronic applications .
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal demonstrated that derivatives of pyrazolo[1,5-a]pyrimidine inhibited the growth of several cancer cell lines through targeted kinase inhibition. The results indicated a dose-dependent response with significant reductions in cell viability at micromolar concentrations .
Case Study 2: Neuroprotective Effects
In another investigation focusing on neurodegenerative diseases, researchers found that compounds based on the pyrazolo[1,5-a]pyrimidine scaffold reduced neuronal apoptosis in vitro by modulating inflammatory cytokines . This suggests potential therapeutic implications for neuroprotection.
Mechanism of Action
The mechanism of action of 2-Bromo-5-chloropyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as kinases and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, including the modulation of signaling pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-7-chloropyrazolo[1,5-a]pyrimidine
- 5-Bromo-2-(3-chloromethyl-phenyl)-pyrimidine
- 2-Bromo-5-chloropyrimidine
Uniqueness
2-Bromo-5-chloropyrazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a different reactivity profile and potential for the development of novel bioactive molecules .
Biological Activity
2-Bromo-5-chloropyrazolo[1,5-a]pyrimidine is a compound that belongs to the pyrazolo[1,5-a]pyrimidine class, which has gained significant attention in medicinal chemistry due to its diverse biological activities. This article examines the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
The biological activity of this compound primarily stems from its ability to inhibit specific protein kinases, particularly Pim-1 and Flt-3 kinases. These kinases are involved in regulating cell growth and survival, making them critical targets for cancer therapy.
Inhibition of Pim-1 Kinase
Pim-1 kinase is implicated in various cancers due to its role in promoting cell proliferation and survival. Research has shown that this compound exhibits potent inhibitory activity against Pim-1. In a study evaluating various pyrazolo[1,5-a]pyrimidine derivatives, it was found that this compound effectively suppressed the phosphorylation of BAD protein, a known substrate of Pim-1, at submicromolar concentrations .
Synthesis and Evaluation
The synthesis of this compound has been documented alongside its biological evaluation. In vitro assays demonstrated that this compound not only inhibited Pim-1 but also showed selectivity against a panel of 119 oncogenic kinases. The selectivity score for this compound indicated a significant preference for inhibiting Pim-1 over other kinases, which is crucial for minimizing off-target effects in therapeutic applications .
Anticancer Activity
Further investigations into the anticancer properties of this compound revealed its ability to induce apoptosis in cancer cells. In clonogenic assays mimicking Pim-1 knockdown conditions, this compound demonstrated substantial inhibition of colony formation, reinforcing its potential as an anticancer agent through the targeted inhibition of Pim-1 .
Comparative Biological Activity
Compound Name | IC50 (µM) against Pim-1 | Selectivity Profile |
---|---|---|
This compound | <0.3 | High selectivity over other kinases |
SGI-1776 | ~0.8 | Moderate selectivity |
Compound 11b | <0.05 | Excellent selectivity |
Case Studies
Several case studies have highlighted the effectiveness of pyrazolo[1,5-a]pyrimidines in preclinical models:
- Breast Cancer Models : In T47D human breast cancer cells, compounds related to this compound were shown to induce apoptosis through inhibition of tubulin polymerization and activation of apoptotic pathways .
- Antibacterial Activity : Recent studies also explored the antibacterial properties of related pyrazolo[1,5-a]pyrimidines. Compounds synthesized with similar structures exhibited significant antibacterial activity against various strains by disrupting bacterial cell functions through interactions with plasma proteins like bovine serum albumin (BSA) .
Properties
IUPAC Name |
2-bromo-5-chloropyrazolo[1,5-a]pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClN3/c7-4-3-6-9-5(8)1-2-11(6)10-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CENCDGBTIIPQBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CC(=N2)Br)N=C1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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